3,7-Diazabicyclo[3.3.1]nonan-9-one, 1,5-diphenyl-
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Overview
Description
3,7-Diazabicyclo[3.3.1]nonan-9-one, 1,5-diphenyl- is a heterocyclic compound that features a bicyclic structure with two nitrogen atoms at the 3 and 7 positions and a ketone group at the 9 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo[3.3.1]nonan-9-one, 1,5-diphenyl- typically involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a ketone or aldehyde . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,7-Diazabicyclo[3.3.1]nonan-9-one, 1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted diazabicyclo[3.3.1]nonan-9-one compounds .
Scientific Research Applications
3,7-Diazabicyclo[3.3.1]nonan-9-one, 1,5-diphenyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Medicine: Explored for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,7-Diazabicyclo[3.3.1]nonan-9-one, 1,5-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes . Additionally, its rigid bicyclic structure allows it to fit into specific binding sites on proteins, thereby influencing their function .
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: Lacks the ketone group at the 9 position and the phenyl groups at the 1 and 5 positions.
3,7-Diazabicyclo[3.3.1]nonan-9-one: Similar structure but without the phenyl groups at the 1 and 5 positions.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Contains methyl groups instead of phenyl groups at the 1 and 5 positions.
Uniqueness
The presence of phenyl groups at the 1 and 5 positions in 3,7-Diazabicyclo[3.3.1]nonan-9-one, 1,5-diphenyl- enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. This structural feature distinguishes it from other similar compounds and contributes to its unique properties and applications .
Properties
CAS No. |
57164-14-4 |
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Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C19H20N2O/c22-17-18(15-7-3-1-4-8-15)11-20-13-19(17,14-21-12-18)16-9-5-2-6-10-16/h1-10,20-21H,11-14H2 |
InChI Key |
LMNFISAUJVBARL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CNCC(C2=O)(CN1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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